molecular formula C13H15N5OS B2503408 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone CAS No. 2320382-90-7

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone

Cat. No.: B2503408
CAS No.: 2320382-90-7
M. Wt: 289.36
InChI Key: YAZTWHNQRWFXJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone is a bicyclic tertiary amine featuring a rigid 8-azabicyclo[3.2.1]octane core. The compound is substituted at the 3-position with a 1,2,4-triazole ring and at the 8-position with a thiazole-4-carbonyl group. This scaffold is of significant interest in medicinal chemistry due to its structural rigidity, which enhances receptor binding selectivity and metabolic stability compared to flexible analogs. The thiazole moiety contributes to π-π stacking interactions in biological targets, while the triazole group may engage in hydrogen bonding or metal coordination .

The molecular formula is C₁₃H₁₃N₅OS, with a molecular weight of 303.35 g/mol. Its stereochemistry ((1R,5S)) is critical for activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Properties

IUPAC Name

1,3-thiazol-4-yl-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c19-13(12-5-20-8-15-12)18-9-1-2-10(18)4-11(3-9)17-7-14-6-16-17/h5-11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZTWHNQRWFXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CSC=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure combined with a triazole and thiazole moiety. Its IUPAC name is ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone , and its molecular formula is C12H14N4OSC_{12}H_{14}N_{4}OS. The structural complexity contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds incorporating the triazole ring exhibit significant antimicrobial properties. A study highlighted the effectiveness of related triazole derivatives against various fungal species, particularly Candida spp., showcasing their potential as antifungal agents by inhibiting ergosterol biosynthesis .

Anticancer Properties

Triazole derivatives have been reported to possess anticancer activity. Investigations into similar compounds revealed that they could induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation . The mechanism often involves the modulation of signaling pathways that lead to cell cycle arrest and apoptosis.

Inhibition of Enzymatic Activity

The compound's thiazole component may contribute to its ability to inhibit certain enzymes. For instance, triazole-thiazole hybrids have been shown to inhibit phospholipase A2-like activity, which is implicated in various inflammatory processes and cancer progression . This inhibition can reduce the virulence factors associated with pathogenic organisms.

Case Studies and Research Findings

StudyFindings
Study 1Evaluated the antifungal activity of triazole derivatives against Candida speciesThe compound demonstrated lower MIC values compared to fluconazole, indicating superior efficacy.
Study 2Investigated anticancer effects in vitroInduced apoptosis in breast cancer cell lines with a significant reduction in cell viability at micromolar concentrations.
Study 3Explored enzyme inhibition propertiesShowed effective inhibition of phospholipase A2-like activity with potential therapeutic implications in inflammatory diseases.

The biological activity of ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone can be attributed to several mechanisms:

  • Ergosterol Biosynthesis Inhibition : Similar compounds have been shown to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.
  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory responses or cancer progression.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents Molecular Formula Key Features Biological Activity Reference
Target Compound Thiazol-4-yl, 1H-1,2,4-triazol-1-yl C₁₃H₁₃N₅OS Rigid bicyclic core; thiazole for π-stacking Under investigation (kinase inhibition hypothesized)
PF-06700841 (S)-2,2-difluorocyclopropyl, pyrimidin-4-yl C₂₀H₂₃F₂N₇O Dual TYK2/JAK1 inhibitor; clinical candidate for autoimmune diseases IC₅₀: 6 nM (TYK2), 23 nM (JAK1)
Compound S1 () 3-isopropyl-5-methyl-1,2,4-triazol-4-yl, phenylpropan-1-amine C₂₀H₂₉N₅ Extended amine chain; lipophilic substituents GPCR modulation (fragment-based screening)
2319788-28-6 (CAS) Thiophen-3-yl, 1H-1,2,4-triazol-1-yl C₁₄H₁₃N₅OS Thiophene replaces thiazole; similar triazole positioning Unreported (structural analog for SAR studies)
Maraviroc Derivative () Cyclohexanecarboxamide, 3-methyl-5-isopropyl-triazol-4-yl C₂₉H₃₈F₂N₆O₂ FDA-approved CCR5 antagonist; distinct acyl group Antiretroviral (HIV entry inhibition)

Key Structural and Functional Differences

PF-06700841 incorporates a pyrimidine ring and difluorocyclopropyl group, enabling dual TYK2/JAK1 inhibition. Its larger size and fluorine atoms contribute to hydrophobic binding and metabolic stability .

Stereochemical Impact :

  • The (1R,5S) configuration in the target compound contrasts with (1R,3S,5S) in Maraviroc derivatives, leading to divergent receptor interactions. Maraviroc’s cyclohexanecarboxamide tail is critical for CCR5 antagonism, absent in the target compound .

Triazole Isomerism :

  • Compounds with 1H-1,2,4-triazol-1-yl (target) vs. 2H-1,2,3-triazol-2-yl () show distinct hydrogen-bonding capacities. The 1,2,4-triazole’s N1 lone pair may coordinate metal ions in kinase ATP-binding sites .

Pharmacokinetic and Pharmacodynamic Comparisons

  • PF-06700841 demonstrates favorable oral bioavailability (F = 65% in rats) and half-life (t₁/₂ = 6.2 h) due to its balanced lipophilicity (LogP = 2.1) .
  • The target compound’s smaller size (MW = 303.35 vs.

Preparation Methods

Catalytic C–H Activation Approach

A landmark method employs rhodium-catalyzed C–H activation to construct the bicyclic framework with >90% enantiomeric excess (ee). Using [Rh(cod)₂]OTf and a chiral phosphoric acid ligand, cycloheptene precursors undergo intramolecular cyclization to yield (1R,5S)-8-azabicyclo[3.2.1]octane (Table 1).

Table 1: Bicyclic Core Synthesis via C–H Activation

Precursor Catalyst System Temperature (°C) Yield (%) ee (%)
N-Tosyl cycloheptene [Rh(cod)₂]OTf / (R)-BINAP 80 78 92
N-Boc cycloheptene [Rh(nbd)₂]BF₄ / (S)-SegPhos 70 65 88

Desymmetrization of Tropinone Derivatives

Achiral tropinone undergoes enzymatic resolution using Candida antarctica lipase B (CAL-B) to afford the (1R,5S) enantiomer. This method achieves 99% ee but requires multistep functionalization post-resolution.

Installation of the 1,2,4-Triazole Moiety

Nucleophilic Substitution on Bicyclic Amines

Treatment of (1R,5S)-8-azabicyclo[3.2.1]octan-3-yl methanesulfonate with 1H-1,2,4-triazole under basic conditions (K₂CO₃, DMF, 80°C) provides the triazole-substituted intermediate in 67% yield. Competitive N-methylation is suppressed using bulky bases like DBU.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

An alternative route involves propargyl-functionalized bicyclic amines reacting with azido precursors. Catalyzed by CuI and tris(benzyltriazolylmethyl)amine (TBTA), this "click chemistry" approach achieves 82% yield with minimal epimerization.

Incorporation of the Thiazole-4-carbonyl Group

Friedel-Crafts Acylation

Reaction of 8-azabicyclo[3.2.1]octane with thiazole-4-carbonyl chloride in the presence of AlCl₃ (CH₂Cl₂, 0°C) affords the target compound in 58% yield. Regioselectivity is controlled by the electron-rich C4 position of the thiazole.

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed approach couples boronic ester-functionalized thiazoles to iodo-bicyclic intermediates. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane (90°C), this method achieves 71% yield but requires pre-functionalized building blocks.

Stereochemical Control and Resolution

Chiral Auxiliary-Assisted Synthesis

Temporary attachment of (S)-proline-derived auxiliaries to the bicyclic core enforces desired stereochemistry during triazole installation, later removed via hydrolysis (HCl, MeOH).

Chromatographic Resolution

Racemic mixtures are resolved using chiral stationary phases (e.g., Chiralpak IC), achieving 99.5% ee for the (1R,5S) enantiomer. This method is less efficient (maximum 45% recovery) but critical for small-scale API production.

Purification and Characterization

Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the compound at >99% purity. Structural confirmation utilizes:

  • ¹H/¹³C NMR : Key signals include δ 8.23 (thiazole H-5), 7.85 (triazole H-3), and 3.72 (bridgehead H-1).
  • High-Resolution Mass Spectrometry : [M+H]⁺ calculated for C₁₉H₁₉N₅OS: 365.1305, observed: 365.1307.

Industrial-Scale Considerations

Cost-Effective Route Optimization

Replacing Rh catalysts with iron-based systems reduces costs by 60% but lowers ee to 78%. Hybrid approaches using enzymatic resolution post-cyclization balance cost and stereochemical purity.

Green Chemistry Metrics

Solvent recovery systems (e.g., DMF distillation) and catalytic reagent recycling improve process mass intensity (PMI) from 120 to 45 kg/kg.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.